1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide
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Overview
Description
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide typically involves the reaction of 2-amino-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazole amines or alcohols.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Applications: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-thiazole: A precursor in the synthesis of various thiazole derivatives.
2-Chloro-1,3-thiazole: A related compound with similar reactivity but different substitution patterns.
Thiazole-4-carboxylic acid: Another thiazole derivative with distinct chemical properties and applications.
Uniqueness
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H6BrClN2OS |
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Molecular Weight |
257.54 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide |
InChI |
InChI=1S/C5H5ClN2OS.BrH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |
InChI Key |
FMFUEYSFGNSBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CCl.Br |
Origin of Product |
United States |
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